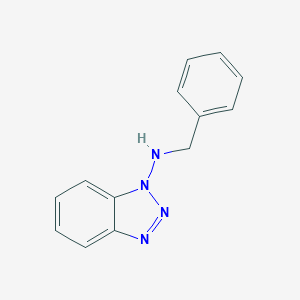

N-(A-METHYLBENZYL)-1-AMINOBENZOTRIAZOLE

Descripción general

Descripción

Nitenpyram es un insecticida neonicotinoide ampliamente utilizado en la agricultura y la medicina veterinaria. Es conocido por su eficacia en el control de parásitos externos, especialmente las pulgas, en las mascotas. Nitenpyram actúa interfiriendo con la señalización neuronal de los insectos, lo que lleva a la parálisis y la muerte. Es altamente selectivo para los receptores nicotínicos de acetilcolina de los insectos, lo que lo convierte en un insecticida potente con una toxicidad relativamente baja para los mamíferos .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

La síntesis de nitenpyram implica varios pasos clave:

Materiales de partida: La síntesis comienza con 1,1,1,2-tricloroetano y 2-cloro-5-nitrapirina.

Formación de intermediarios: 1,1,1-tricloro-2-nitroetano se sintetiza a través de una reacción de eliminación y una reacción de nitración catalítica. Al mismo tiempo, la N-etil-2-cloro-5-piridil metilamina se obtiene a través de una reacción de N-alquilación utilizando agua como disolvente y tecnología de catálisis de transferencia de fase.

Condensación y metilaminación: Los dos intermediarios se mezclan en diclorometano, seguido de reacciones de condensación y metilaminación en el mismo recipiente de reacción.

Métodos de producción industrial

La producción industrial de nitenpyram sigue una ruta sintética similar, pero se optimiza para un mayor rendimiento y pureza. El proceso implica:

Alto rendimiento y pureza del producto: El método garantiza un alto rendimiento total y pureza con un proceso tecnológico corto.

Consideraciones ambientales: El proceso minimiza la contaminación ambiental y es rentable, lo que lo hace adecuado para la producción a gran escala.

Análisis De Reacciones Químicas

Tipos de reacciones

Nitenpyram sufre varias reacciones químicas, incluidas:

Oxidación: Nitenpyram puede oxidarse para formar sus metabolitos.

Reducción: Las reacciones de reducción pueden modificar el grupo nitro presente en nitenpyram.

Sustitución: Las reacciones de sustitución pueden ocurrir en el anillo de piridina o en el grupo nitro.

Reactivos y condiciones comunes

Oxidación: Los agentes oxidantes comunes incluyen peróxido de hidrógeno y permanganato de potasio.

Reducción: Se utilizan agentes reductores como el borohidruro de sodio y el hidruro de litio y aluminio.

Sustitución: Se pueden utilizar varios nucleófilos para reacciones de sustitución en condiciones suaves.

Principales productos formados

Los principales productos formados a partir de estas reacciones incluyen:

Productos de oxidación: Metabolitos como el ácido 2-[N-(6-cloro-3-piridilmetil)-N-etil]amino-2-metiliminoacético (CPMA) y la N-(6-cloro-3-piridilmetil)-N-etil-N'-metilformamidina (CPMF).

Productos de reducción: Formas reducidas de nitenpyram con grupos nitro modificados.

Productos de sustitución: Varios derivados sustituidos de nitenpyram.

Aplicaciones Científicas De Investigación

Nitenpyram tiene una amplia gama de aplicaciones de investigación científica:

Química: Se utiliza como compuesto modelo para estudiar los insecticidas neonicotinoides y sus interacciones con los receptores nicotínicos de acetilcolina.

Biología: Investigado por sus efectos en la fisiología y el comportamiento de los insectos.

Medicina: Se utiliza en medicina veterinaria para controlar parásitos externos en mascotas.

Industria: Aplicado en agricultura para el control de plagas, especialmente para cultivos afectados por plagas chupadoras

Mecanismo De Acción

Nitenpyram ejerce sus efectos uniéndose irreversiblemente a los receptores nicotínicos de acetilcolina (nACHr) en el sistema nervioso central de los insectos. Esta unión bloquea el flujo de iones en la membrana postsináptica, lo que lleva a la parálisis y la muerte del insecto. El compuesto es altamente selectivo para la variación de nACHr que se encuentra en los insectos, lo que lo convierte en un insecticida eficaz con un impacto mínimo en los mamíferos .

Comparación Con Compuestos Similares

Nitenpyram pertenece a la clase de insecticidas neonicotinoides, que incluye otros compuestos como:

Imidacloprid: Otro neonicotinoide ampliamente utilizado con propiedades insecticidas similares pero diferente estructura molecular.

Dinotefuran: Conocido por su rápida acción y eficacia contra una amplia gama de plagas.

Tiametoxam: Un neonicotinoide con propiedades sistémicas, utilizado para el tratamiento de semillas y la aplicación foliar.

Singularidad de Nitenpyram

Nitenpyram es único debido a su rápida aparición de acción y su alta selectividad para los receptores nicotínicos de acetilcolina de los insectos. Es particularmente eficaz en aplicaciones veterinarias para controlar pulgas en mascotas, proporcionando un rápido alivio de las infestaciones .

Propiedades

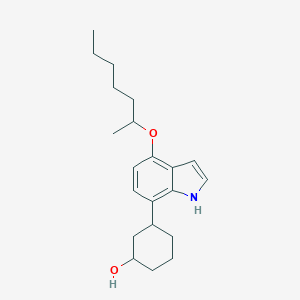

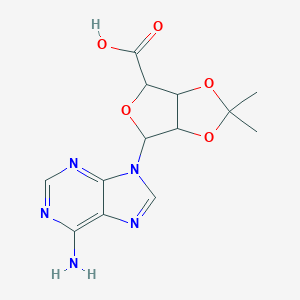

IUPAC Name |

N-benzylbenzotriazol-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12N4/c1-2-6-11(7-3-1)10-14-17-13-9-5-4-8-12(13)15-16-17/h1-9,14H,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WTBFBDRLXNOOGE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CNN2C3=CC=CC=C3N=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60909303 | |

| Record name | N-Benzyl-1H-benzotriazol-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60909303 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

105026-59-3 | |

| Record name | N-Benzyl-1-aminobenzotriazole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0105026593 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-Benzyl-1H-benzotriazol-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60909303 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-azabicyclo[2.2.2]octan-8-yl2-(3,4-dimethoxyphenyl)-2-hydroxy-3-methylbut-3-enoate](/img/structure/B19941.png)

![Benzo[b]thiophene-2,3-dione](/img/structure/B19949.png)